molecular formula C12H10N4O B8351825 N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide

N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide

Cat. No.: B8351825
M. Wt: 226.23 g/mol
InChI Key: LXRKJMKGCQCZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes pyridine, pyrrole, and pyrimidine moieties. The unique arrangement of these rings endows the compound with diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often involve heating with methanol sodium (MeONa) at reflux in butanol (BuOH) to achieve selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalytic systems, microwave-assisted reactions, or other advanced techniques to streamline the synthesis process . The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide

InChI

InChI=1S/C12H10N4O/c1-8(17)15-12-14-6-4-10-7-9-3-2-5-13-11(9)16(10)12/h2-7H,1H3,(H,14,15,17)

InChI Key

LXRKJMKGCQCZAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC2=CC3=C(N21)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.